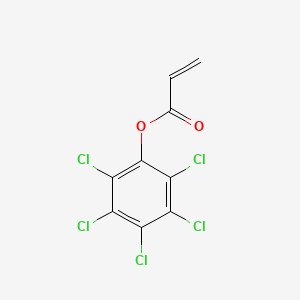
Pentachlorophenyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentachlorophenyl acrylate is a useful research compound. Its molecular formula is C9H3Cl5O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Copolymerization
PCPA is synthesized through the reaction of pentachlorophenol with acrylic acids, utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a condensing agent. This method allows for the introduction of chlorinated groups into the acrylate backbone, enhancing its reactivity and potential applications in polymerization processes. The copolymerization of PCPA with pentaerythritol tetraacrylate (PETA) has been studied extensively, revealing that these chlorinated acrylates can form stable foams suitable for various applications, including inertial confinement fusion (ICF) targets and laser-driven plasma physics experiments .
Table 1: Synthesis Results of PCPA Monomers
| Monomer | Yield (%) | Reaction Conditions |
|---|---|---|
| PCPA | 70-78 | DCC in ethyl acetate |
Material Science
PCPA-based materials have been developed for use in foams that are utilized in ICF and laser experiments. The incorporation of chlorine into the foam structure not only enhances mechanical strength but also promotes early gelation, which is critical for maintaining structural integrity during high-energy applications . The ability to produce foams via supercritical carbon dioxide drying offers an environmentally friendly alternative to traditional drying methods, preserving the network structure without compromising the material's properties.
Biocidal Coatings
Research has demonstrated that copolymers containing low concentrations of PCPA exhibit biocidal properties. These coatings have been tested using accelerated growth agar dish methods, showing effectiveness against various microbial strains. This application highlights the potential for PCPA in developing antimicrobial surfaces for medical devices and environmental applications .
Functionalized Polymers
PCPA serves as a precursor for creating functionalized polymer systems through post-polymerization modification techniques. For instance, polymers containing pentafluorophenyl groups can be modified with primary amines to yield materials with tailored functionalities. This versatility allows for the development of stimuli-responsive coatings and bio-functional membranes .
Environmental Applications
The environmental impact of PCPA has been assessed through studies on its degradation and release characteristics when used in coatings. The release of tin compounds from organotin polymers derived from PCPA was evaluated in aqueous media, indicating potential environmental concerns related to leaching .
Case Study 1: Inertial Confinement Fusion Targets
In a study focusing on ICF, PCPA-based foams were synthesized and tested for their performance as targets in high-energy laser experiments. The results indicated that the incorporation of chlorinated acrylates significantly improved the energy deposition uniformity during laser interactions, making them suitable candidates for advanced fusion research .
Case Study 2: Antimicrobial Coatings
A series of experiments were conducted to evaluate the antimicrobial efficacy of PCPA-containing coatings. The biocidal activity was measured against several bacterial strains, demonstrating that even low concentrations of PCPA could effectively inhibit growth, suggesting its potential use in hospital settings to reduce infection rates .
化学反应分析
Key Characterization Data
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 191°C (anhydrous) | |
| IR Absorption Bands | 1686 cm−1 (C=N stretch) | |
| 1H NMR | δ 5.8–6.4 ppm (acrylate protons) | |
| ES-MS | m/z 346.8 ([M+H]+) |
Copolymerization Reactions
PCPA undergoes radical copolymerization with crosslinkers such as pentaerythritol tetraacrylate (PETRA) to form polymeric foams.
Copolymerization Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Initiator | AIBN (azobisisobutyronitrile) | |
| Solvent | Supercritical CO2 | |
| Foam Density | 0.05–0.15 g/cm3 | |
| Chlorine Distribution | Uniform via covalent bonding |
The resulting foams exhibit thermal stability up to 250°C and flame-retardant properties due to chlorine content .
Photopolymerization and Radical Initiation
PCPA self-initiates polymerization under UV irradiation (254–308 nm) via homolytic cleavage of C–Cl bonds, generating chlorine and tetrachlorophenyl radicals .
Photolysis Mechanism
PCPAhνCl∙+C6Cl4∙Polymer Chains
-
Quantum Yield : 0.12–0.18 for brominated analogs (indicative for PCPA) .
-
Oxygen Sensitivity : Reduced due to chlorine radical stability .
Nucleophilic Substitution Reactions
The pentafluorophenyl ester group in analogous polymers (e.g., polyPFPA) reacts with amines or alcohols, suggesting PCPA may exhibit similar reactivity .
Reactivity Comparison
| Nucleophile | Reaction Type | Product | Conditions | Source |
|---|---|---|---|---|
| Primary Amines | Amidation | Polyacrylamides | Room temperature | |
| Alcohols | Transesterification | Polyacrylate derivatives | DMAP/DMF, 60°C |
Environmental Degradation
PCPA is susceptible to photolytic and microbial degradation:
-
Photolysis : Sunlight exposure cleaves C–Cl bonds, yielding lower chlorinated phenols and CO2 .
-
Microbial Breakdown : Enhanced by high pH and organic matter (half-life: 7–14 days in soil) .
Toxicological Considerations
While PCPA itself lacks direct toxicity data, its precursor (PCP) is classified as a likely human carcinogen . Residual polychlorinated dibenzodioxins (PCDDs) in technical-grade PCP pose additional risks .
属性
CAS 编号 |
4513-43-3 |
|---|---|
分子式 |
C9H3Cl5O2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentachlorophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H3Cl5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 |
InChI 键 |
KWQJKAHZHOILKK-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C=CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















